Manganese(2+);oxalate

Vue d'ensemble

Description

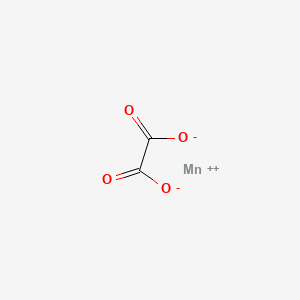

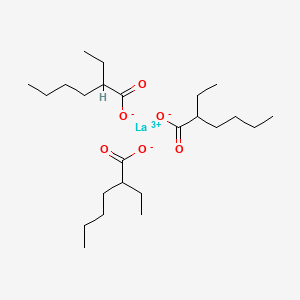

Manganese(2+);oxalate, also known as Manganese oxalate, is a chemical compound and a salt of manganese and oxalic acid with the chemical formula MnC2O4 . The compound forms light pink crystals, does not dissolve in water, and forms crystalline hydrates . It occurs naturally as the mineral Lindbergite .

Synthesis Analysis

Manganese oxalates can be synthesized through an exchange reaction between sodium oxalate and manganese chloride . A solvothermal method in ethylene glycol has also been used to synthesize polymorphic manganese oxalates .

Molecular Structure Analysis

The structure investigations of some manganese oxalates like for example α′- and α″-modifications of MnC2O4·2H2O are reported in the literature . The manganese atom is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .

Chemical Reactions Analysis

Manganese oxalate decomposes upon heating . It may also be used as precursors for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size .

Physical And Chemical Properties Analysis

Manganese(2+);oxalate forms light pink crystals . It does not dissolve in water, and forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The compound has a molar mass of 142.956 g·mol−1 and a density of 2.43 .

Applications De Recherche Scientifique

-

Catalysts for CO Oxidation

- Field : Nanomaterials and Catalysis .

- Application : The Mn-Ce oxide catalysts active in the oxidation of CO were studied .

- Methods : The Mn-Ce catalysts were prepared by thermal decomposition of oxalates by varying the Mn:Ce ratio . The nanocrystalline oxides with a fluorite structure and particle sizes of 4–6 nm were formed .

- Results : The best catalytic performance was exhibited by the catalyst containing ca. 50 at.% Mn due to the high specific surface area, the formation of the solid solution, and the maximum content of the solid solution .

-

Anode for Li-ion Batteries

- Field : Energy Storage .

- Application : Manganese(II) oxalate is used as a high-capacity anode material for lithium-ion batteries .

- Methods : Citric acid was used as a surfactant and structure-directed agent to prepare mesoporous bundle-like MnC2O4 assembled by nanorods .

- Results : The prepared mesoporous MnC2O4 bundle gives a discharge capacity of 615 mAh/g after 2000 cycles at 10 A/g, exhibiting excellent rate performance and cyclic stability .

-

Preparation of Modern Ceramic Materials

- Field : Ceramics .

- Application : The oxalates of transition metals, including manganese(II) oxalate, are used for the preparation of modern ceramic materials .

- Methods : The oxalates are used as precursors to produce mixed metal oxides of the required stoichiometry at relatively low temperature .

- Results : The use of oxalates allows for the creation of ceramic materials with precise compositions and properties .

-

Paint and Varnish Drier

- Field : Paint and Coatings Industry .

- Application : Manganese(II) oxalate dihydrate is used as a paint and varnish drier .

- Methods : The compound is added to paint and varnish formulations to accelerate the drying process .

- Results : The use of manganese(II) oxalate dihydrate improves the drying time and final finish of paints and varnishes .

-

Chemical Reagent

- Field : Chemistry .

- Application : Manganese(II) oxalate dihydrate is used as a chemical reagent .

- Methods : The compound can be used in various chemical reactions, often serving as a source of manganese(II) ions .

- Results : The use of manganese(II) oxalate dihydrate as a reagent can facilitate a wide range of chemical transformations .

-

Preparation of Other Manganese Compounds

- Field : Inorganic Chemistry .

- Application : Manganese(II) oxalate dihydrate is used to prepare other manganese compounds .

- Methods : The compound can be reacted with various other substances to produce different manganese compounds .

- Results : This allows for the synthesis of a wide range of manganese compounds with diverse properties and applications .

-

Structure and Magnetic Properties

- Field : Material Science .

- Application : Manganese oxalates are used to investigate the crystal and magnetic structures .

- Methods : The structures of α-MnC2O4·2H2O and γ-MnC2O4·2H2O were investigated using density functional theory calculations and the augmented plane wave approach . A step-wise dehydration process of MnC2O4·3H2O was also studied based on molecular dynamic simulations .

- Results : The study provided new insights into the structure-magnetic properties of manganese oxalate hydrates in alpha and gamma forms .

-

Three-Dimensional Framework Structure

- Field : Crystallography .

- Application : Manganese(II) oxalate complex [MnC2O4]·0.5H2O was discovered with a novel three-dimensional structure .

- Methods : The complex was studied for its versatile bridging modes of the oxalate ligand .

- Results : The thermal and magnetic behaviors of this complex were studied and the relationship with four other manganese(II) oxalates was also discussed .

-

Synthesis of Single Phase Nanoparticles

- Field : Nanotechnology .

- Application : Manganese oxalate precursor is used to synthesize single phase nanoparticles of various manganese oxides .

- Methods : The compound is used to produce nanoparticles of manganese oxides such as MnO .

- Results : This method allows for the synthesis of nanoparticles with specified stoichiometric composition and crystallite size .

-

Biomedical Applications

- Field : Biomedical Engineering .

- Application : Manganese dioxide (MnO2), which can be derived from manganese oxalate, is increasingly being used in the biomedical field for disease diagnosis and treatment .

- Methods : The compound is used in various biomedical applications due to its redox-active properties .

- Results : The use of manganese dioxide has found wide applications in catalysts, oxidants, ferrites, achromats, and battery materials .

-

Auxiliary Siccative

- Field : Paint and Coatings Industry .

- Application : Manganese oxalate is used as an auxiliary siccative .

- Methods : The compound is added to paint and varnish formulations to accelerate the drying process .

- Results : The use of manganese oxalate improves the drying time and final finish of paints and varnishes .

-

Preparation of Other Manganese Compounds

- Field : Inorganic Chemistry .

- Application : Manganese oxalate is used to prepare other manganese compounds .

- Methods : The compound can be reacted with various other substances to produce different manganese compounds .

- Results : This allows for the synthesis of a wide range of manganese compounds with diverse properties and applications .

-

Proton Solvent-Controllable Synthesis for Li-ion Batteries

- Field : Energy Storage .

- Application : Manganese oxalates with different structures and morphologies were prepared by the precipitation method in a mixture of dimethyl sulfoxide (DMSO) and proton solvents .

- Methods : The proton solvents play a key role in determining the structures and morphologies of manganese oxalate . Monoclinic MnC2O4·2H2O microrods are prepared in H2O-DMSO, while MnC2O4·H2O nanorods and nanosheets with low crystallinity are synthesized in ethylene glycol-DMSO and ethanol-DMSO, respectively .

- Results : When used as anode material for Li-ion batteries, mesoporous MnC2O4 microrods, nanorods, and nanosheets deliver a capacity of 800, 838, and 548 mA h g−1 after 120 cycles at 8C, respectively .

-

Efficient Heterogenous-Fenton Degradation of Organic Pollutants

- Field : Environmental Science .

- Application : Composite heterogeneous catalysts of ferrous and manganese oxalate (FeC2O4/MnC2O4) were prepared via simple chemical co-precipitation .

- Methods : The catalytic performance was evaluated by determining the degradation efficiency of rhodamine B (RhB) .

- Results : Under optimum conditions, 6-1FeMn showed the best catalytic performance, and the degradation efficiency exceeded 95% within 2 minutes .

-

Structure-Based Insights

- Field : Crystallography .

- Application : Manganese oxalates are used to investigate the crystal and magnetic structures .

- Methods : The structures of α-MnC2O4·2H2O and γ-MnC2O4·2H2O were investigated using density functional theory calculations and the augmented plane wave approach .

- Results : The study provided new insights into the structure-magnetic properties of manganese oxalate hydrates in alpha and gamma forms .

-

Synthesis of Single Phase Nanoparticles

- Field : Nanotechnology .

- Application : Manganese oxalate precursor is used to synthesize single phase nanoparticles of various manganese oxides, such as MnO .

- Methods : The compound is used to produce nanoparticles of manganese oxides .

- Results : This method allows for the synthesis of nanoparticles with specified stoichiometric composition and crystallite size .

Safety And Hazards

Orientations Futures

An unknown manganese(II) oxalate complex [MnC2O4]·0.5H2O was discovered with a novel three-dimensional structure, exhibiting versatile bridging modes of the oxalate ligand . The thermal and magnetic behaviors of this complex were studied and the relationship with four other manganese(II) oxalates is also discussed . This suggests potential future directions in the study and application of Manganese(2+);oxalate.

Propriétés

IUPAC Name |

manganese(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLTEMOWXGQOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Manganese oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese oxalate | |

CAS RN |

640-67-5, 6556-16-7 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8PK5I86G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)

![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)